5-Methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
5-Methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a methyl group at the 5-position and a trifluoromethyl group at the 7-position. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various targets such asDihydroorotate Dehydrogenase (DHODH) and Reverse Transcriptase (RT) . These targets play crucial roles in cellular processes such as pyrimidine biosynthesis and viral replication, respectively.
Mode of Action
For instance, triazolopyrimidines have been shown to bind to Plasmodium and mammalian DHODHs in overlapping but distinct binding sites . Similarly, certain triazolopyrimidines have been found to destabilize the RT heterodimer, confirming an allosteric binding at the interface between p51 and p66 RT subunits .
Biochemical Pathways
pyrimidine biosynthesis pathway (via DHODH inhibition) and the viral replication pathway (via RT inhibition). The downstream effects of these interactions could include a decrease in pyrimidine levels and a reduction in viral replication .
Pharmacokinetics
The compound’s molecular weight of217.15 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Similar compounds have been found to inhibit the growth and colony formation of cancer cells . They have also been found to induce cell apoptosis and G2/M phase arrest, and regulate cell cycle-related and apoptosis-related proteins .
Action Environment
For instance, the compound’s storage temperature is recommended to be 2~8°C , suggesting that it may be sensitive to heat
Biochemical Analysis
Biochemical Properties
It is known that triazolopyrimidines, a class of compounds to which this molecule belongs, can bind to both Plasmodium and mammalian dihydroorotate dehydrogenases (DHODHs) in overlapping but distinct binding sites . This suggests that 5-Methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine may interact with these and potentially other enzymes in a similar manner.
Cellular Effects
Given its potential interaction with DHODHs , it could influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that increasing fluorination dramatically increases binding to mammalian DHODHs, leading to a loss of species selectivity . This suggests that the trifluoromethyl group in this compound could play a crucial role in its binding interactions with biomolecules.
Metabolic Pathways
Given its potential interaction with DHODHs , it could be involved in the metabolic pathways related to pyrimidine biosynthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through various synthetic routes. One efficient method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones. This reaction proceeds under mild conditions and yields the desired triazolopyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-mediated, catalyst-free synthesis. This method utilizes enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation. This eco-friendly approach offers good yields and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can be further explored for their potential biological activities .
Scientific Research Applications
5-Methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against cyclin-dependent kinases (CDKs).
Uniqueness
5-Methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
5-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N5/c1-3-2-4(7(8,9)10)15-6(12-3)13-5(11)14-15/h2H,1H3,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLITKPSPAIUJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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